1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one
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Overview
Description
1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is a complex organic compound that features both an indole and a piperazine moiety. The indole structure is known for its presence in many biologically active compounds, while the piperazine ring is often found in pharmaceuticals due to its ability to enhance the bioavailability and stability of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one typically involves multiple stepsThe final step involves the sulfonylation of the piperazine ring with 4-fluorobenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its structural features that are common in many pharmaceuticals.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, while the piperazine ring can enhance the compound’s bioavailability and stability. The sulfonyl group can also participate in hydrogen bonding and other interactions that enhance the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one
- 1-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one
- 1-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one
Uniqueness
1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is unique due to the presence of the fluorine atom, which can significantly alter its biological activity and chemical properties compared to its analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds .
Properties
Molecular Formula |
C21H22FN3O3S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one |
InChI |
InChI=1S/C21H22FN3O3S/c22-17-6-8-18(9-7-17)29(27,28)25-13-11-24(12-14-25)21(26)10-5-16-15-23-20-4-2-1-3-19(16)20/h1-4,6-9,15,23H,5,10-14H2 |
InChI Key |
NRVVQIXTPLMDHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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